molecular formula C22H24N4O3 B5274196 2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B5274196
M. Wt: 392.5 g/mol
InChI Key: QVPCLMHXDUYSBT-UHFFFAOYSA-N
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Description

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include transition metal catalysts, hydrazines, and alkynyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indazole derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide is unique due to its specific combination of the indazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2H-indazol-3-yl)-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-17-8-6-15(7-9-17)10-11-26-14-16(12-22(26)28)23-21(27)13-20-18-4-2-3-5-19(18)24-25-20/h2-9,16H,10-14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCLMHXDUYSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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